molecular formula C18H24O5 B192696 Zearalanone CAS No. 5975-78-0

Zearalanone

Cat. No.: B192696
CAS No.: 5975-78-0
M. Wt: 320.4 g/mol
InChI Key: APJDQUGPCJRQRJ-LBPRGKRZSA-N
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Description

Zearalanone is a mycoestrogen that is a derivative of zearalenone. It is produced by certain species of Fusarium fungi and is commonly found as a contaminant in crops and cereal-based products. This compound is known for its estrogenic activity, which means it can bind to estrogen receptors and mimic the effects of natural estrogens in the body. This compound is of significant interest due to its potential impact on reproductive health and its presence in the food supply .

Mechanism of Action

Target of Action

Zearalanone, also known as ZEN, is a mycotoxin produced by some species of Fusarium . It is classified as a non-steroidal estrogen or mycoestrogen . The primary targets of this compound are estrogen receptors . It can bind to these receptors, leading to reproductive disorders .

Mode of Action

This compound interacts with its primary targets, the estrogen receptors, by binding to them . This interaction can lead to reproductive problems in experimental animals and livestock . In addition, this compound can form stable complexes with albumins , which may affect its toxicokinetics .

Biochemical Pathways

This compound is biosynthesized from the acetate-polymalonate pathway, leading to a nonaketide precursor, which then undergoes different cyclizations and modifications graminearum . These genes include two polyketide synthase genes PKS4 and PKS13, a gene similar to isoamyl alcohol oxidase (ZEB1), and a regulatory protein gene (ZEB2) .

Pharmacokinetics

It is known that this compound is heat stable and can withstand various processing steps such as storage, milling, and cooking . This makes its decontamination from food and feeds a complex issue .

Result of Action

This compound has been implicated in various toxic effects, including carcinogenicity, genotoxicity, hepatotoxicity, haematotoxicity, and immunotoxicity . It can cause reproductive problems in experimental animals and livestock . In vitro studies have reported a significant decrease in the maturation rates of oocytes exposed to this compound .

Action Environment

The production of this compound by Fusarium species is greatly influenced by environmental factors . Different weather conditions during the vegetation period can be associated with differences in the preharvest occurrence of this compound . Therefore, the action, efficacy, and stability of this compound can be influenced by environmental factors .

Biochemical Analysis

Biochemical Properties

Zearalanone interacts with various enzymes and proteins. For instance, two efficient ZEA-degrading lactonases from the genus Gliocladium, ZHDR52 and ZHDP83, have been identified . These lactonases transform this compound into different products . The optimal pH for these lactonases is 9.0, and the optimum temperature is 45 °C .

Cellular Effects

This compound has significant effects on immune response, with both immunostimulatory and immunosuppressive results . It can stimulate cell proliferation but also inhibit cell viability, induce cell apoptosis, and cause cell death . This compound treatment increased Sa-β-gal positive cell ratio, and the expression of senescence markers (p16 and p21) was significantly upregulated .

Molecular Mechanism

This compound is biosynthesized from the acetate-polymalonate pathway leading to a nonaketide precursor, which then undergoes different cyclizations and modifications . The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

This compound exhibits different mechanisms of toxicity in different cell types at different doses . It can stimulate cell growth but also inhibit cell viability and cause cell death, including apoptosis and necrosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, exposure to high levels of ZEA induces apoptosis or necrosis through the caspase-3/caspase-9 dependent mitochondrial pathway in porcine granulosa cells .

Metabolic Pathways

The major metabolic pathway of this compound in the liver consists of two steps: the first step is the reduction reaction, whereby this compound reduces to two non-corresponding stereoisomers, α- or β-zearalenol (zearalenol, ZOL), and then, by the reduction of the C-6′ keto group, this compound reduces to α- or β-right cyclo-tetra decanol (zearalanol, ZEL) .

Transport and Distribution

This compound is transported and distributed within cells and tissues

Preparation Methods

Synthetic Routes and Reaction Conditions: Zearalanone can be synthesized through the reduction of zearalenone. The reduction process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at a specific temperature to ensure the complete reduction of zearalenone to this compound .

Industrial Production Methods: In industrial settings, this compound can be extracted from medical and edible herbs using specific immunoaffinity columns. This method allows for the simultaneous extraction of this compound and other mycotoxins, such as aflatoxins, ensuring a high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Zearalanone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form zearalenone, its parent compound.

    Reduction: As mentioned earlier, this compound is formed through the reduction of zearalenone.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acetic anhydride and sulfuric acid can be used for acetylation reactions.

Major Products Formed:

Scientific Research Applications

Zearalanone has several scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of mycoestrogens and their interactions with other chemicals.

    Biology: Investigated for its effects on cellular processes and its potential role in disrupting endocrine functions.

    Medicine: Studied for its potential impact on reproductive health and its role in diseases such as breast cancer.

    Industry: Used in the development of detection methods for mycotoxins in food and feed products

Comparison with Similar Compounds

    Zearalenone: The parent compound of zearalanone, known for its strong estrogenic activity.

    Alpha-Zearalanol: A reduced form of zearalenone with similar estrogenic properties.

    Beta-Zearalanol: Another reduced form of zearalenone with estrogenic activity.

    Alpha-Zearalenol: A hydroxylated derivative of zearalenone.

    Beta-Zearalenol: Another hydroxylated derivative of zearalenone.

Uniqueness of this compound: this compound is unique due to its specific reduction from zearalenone, which alters its chemical structure and potentially its biological activity. While it shares estrogenic properties with its parent compound and other derivatives, the specific interactions and effects of this compound can differ, making it a compound of interest for further research .

Properties

IUPAC Name

(4S)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,20-21H,2-9H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJDQUGPCJRQRJ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022395
Record name Zearalanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5975-78-0
Record name Zearalanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5975-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zearalanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005975780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zearalanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ZEARALANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/133DU2F2VS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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